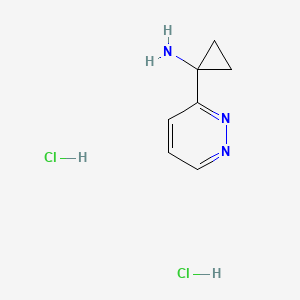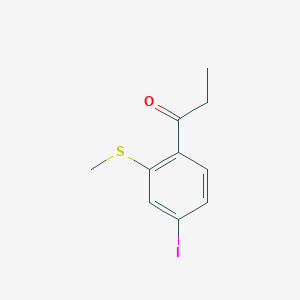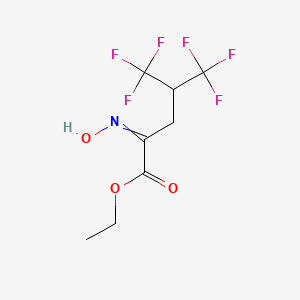
(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl 5,5,5-trifluoro-4-(trifluoromethyl)pentanoate with hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology: In biological research, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups can interact with active sites of enzymes, leading to the development of novel inhibitors for therapeutic applications.
Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its efficacy in treating diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyimino group can form hydrogen bonds with active site residues, further stabilizing the interaction.
Comparison with Similar Compounds
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-methylpentanoate
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(difluoromethyl)pentanoate
- Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)hexanoate
Comparison: Compared to these similar compounds, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is unique due to the presence of both trifluoromethyl and hydroxyimino groups in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9F6NO3 |
|---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
ethyl 5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3 |
InChI Key |
VGQBAQCNUSUCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
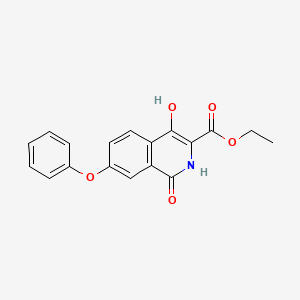

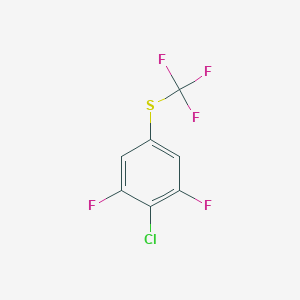

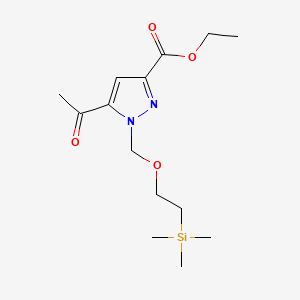

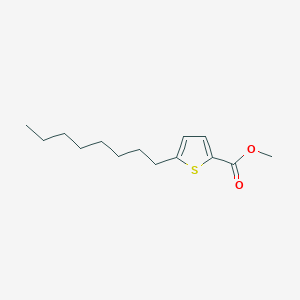
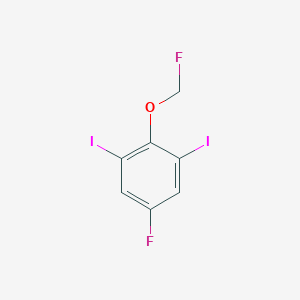
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
